Competitive Inhibition of Human DNA Ligases I and III: Differentiation from L67
The target compound acts as a competitive inhibitor of human DNA ligases I and III . This mechanism is shared by L67 (N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, CAS 325970-71-6), a well-characterized DNA ligase I/III inhibitor with reported IC50 values of 10 µM and 10 µM for human DNA ligase I and human ligase IIIβ, respectively . While quantitative IC50 data for 3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide are not publicly available, its structural simplification (C7H6Br2N2O, MW 293.94) relative to L67 (C16H14Br2N4O4, MW ~502) offers a reduced molecular complexity that may facilitate distinct ADME properties and synthetic tractability, representing a differentiated tool compound for probing DNA ligase inhibition.
| Evidence Dimension | Target inhibition profile (mechanism) |
|---|---|
| Target Compound Data | Competitive inhibitor of DNA ligases I and III |
| Comparator Or Baseline | L67: Competitive inhibitor of DNA ligases I and III (IC50 = 10 µM for both) |
| Quantified Difference | Mechanism conserved; quantitative potency difference unknown |
| Conditions | Purified human DNA ligase I and IIIβ assays (for L67) |
Why This Matters
This compound provides a structurally distinct scaffold for DNA ligase inhibition studies, potentially offering different physicochemical and selectivity profiles compared to the bulkier L67 chemotype.
